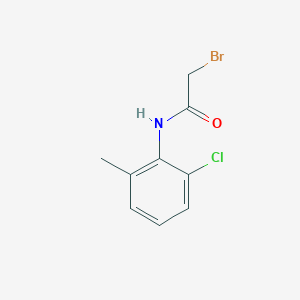

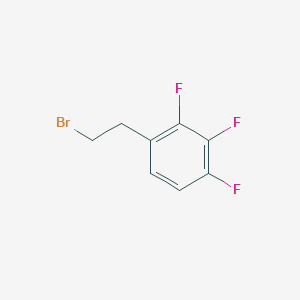

5-Bromo-3-iodo-2-methoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

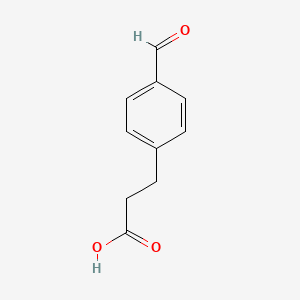

5-Bromo-3-iodo-2-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6BrIO2 and its molecular weight is 340.94 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Activity

Research on halogenated vanillin derivatives, including bromo and methoxy substituted benzaldehydes, has highlighted their synthesis and evaluation for antioxidant activities. For instance, a study by Rijal, Haryadi, and Anwar (2022) synthesized derivatives from halogenated vanillin and tested their antioxidant properties. The process involved halogenation and Claisen-Schmidt condensation, showcasing the derivatives' potential as antioxidants with measurable IC50 values against DPPH radicals (Rijal, Haryadi, & Anwar, 2022).

Spectroscopic Studies

Another study focused on the spectroscopic properties of 5-bromo-2-methoxybenzaldehyde, analyzing its FT-IR and FT-Raman spectra, electronic properties, and chemical reactivity. This comprehensive study utilized DFT calculations to understand the molecular structure and behavior, providing a foundation for predicting the properties of related compounds like 5-Bromo-3-iodo-2-methoxybenzaldehyde (Balachandran, Santhi, & Karpagam, 2013).

Telescoping Process in Synthesis

In drug discovery, the efficiency of synthesizing key intermediates is crucial. Nishimura and Saitoh (2016) improved the synthesis of a compound related to this compound by reducing the number of isolation processes. This telescoping process not only increased yield but also maintained purity, emphasizing the importance of synthesis efficiency in pharmaceutical research (Nishimura & Saitoh, 2016).

Crystal Structure Analysis

The study of crystal structures provides insights into the molecular interactions and stability of compounds. A paper by Chumakov et al. (2014) on the crystal structures of related benzaldehyde derivatives reveals how different substituents influence molecular conformation and assembly, contributing to our understanding of how this compound might behave under similar conditions (Chumakov et al., 2014).

Spectrophotometric Determinations

The application of bromo and methoxy substituted benzaldehydes extends into analytical chemistry, where they serve as reagents for the spectrophotometric determination of metals. Devireddy, Saritha, and Reddy (2014) developed a method using a structurally similar compound for copper determination, showcasing the potential of such compounds in analytical applications (Devireddy, Saritha, & Reddy, 2014).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that benzaldehyde derivatives can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can subsequently affect its interaction with its targets.

Eigenschaften

IUPAC Name |

5-bromo-3-iodo-2-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCUASQBQQZNIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290756 |

Source

|

| Record name | 5-Bromo-3-iodo-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832674-07-4 |

Source

|

| Record name | 5-Bromo-3-iodo-2-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-iodo-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.